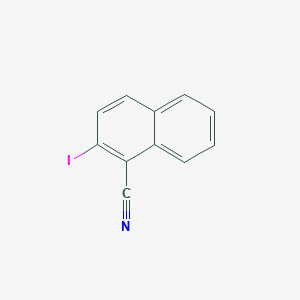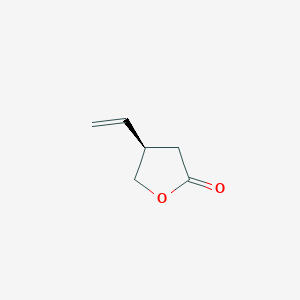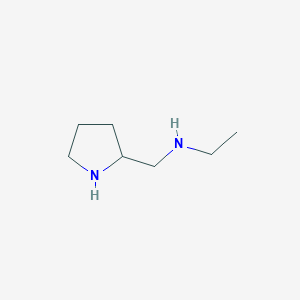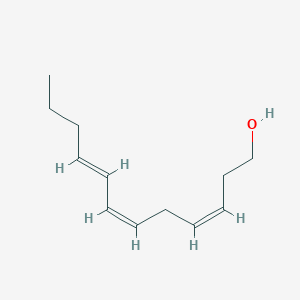![molecular formula C18H10S2 B175991 Anthra[2,3-b:6,7-b']dithiophene CAS No. 144413-58-1](/img/structure/B175991.png)
Anthra[2,3-b:6,7-b']dithiophene
概要
説明
Anthra[2,3-b:6,7-b’]dithiophene (ADT) is a small molecule semiconductor that contributes to a new class of heteroacenes . It has a 22-electron π-conjugated system and can be used in a variety of organic electronic applications .
Synthesis Analysis
The synthesis of Anthra[2,3-b:6,7-b’]dithiophene involves a straightforward method . It has been prepared by electrochemical reduction . A review on the methodologies for the synthesis of anthra[2,3-b]thiophene and naphtho[2,3-b:6,7-b’]dithiophene fragments for organic semiconductor materials has been published .Molecular Structure Analysis
The empirical formula of Anthra[2,3-b:6,7-b’]dithiophene is C18H10S2 . It has a molecular weight of 290.40 . The SMILES string representation of its structure is c1cc2cc3cc4cc5sccc5cc4cc3cc2s1 .Physical And Chemical Properties Analysis
Anthra[2,3-b:6,7-b’]dithiophene is a sublimed form with a loss of 0.5 wt. % at 280 °C . It has semiconductor properties and is P-type with a mobility of 0.3 cm2/V·s .科学的研究の応用
Organic Field-Effect Transistors (OFETs)
Anthra[2,3-b:6,7-b’]dithiophene has been studied for its application in OFETs due to its promising semiconductor properties. The compound’s structure allows for high charge-carrier mobility, which is crucial for the performance of OFETs. Researchers have been exploring the synthesis of this compound to improve the efficiency and stability of OFET devices .
Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of Anthra[2,3-b:6,7-b’]dithiophene make it a candidate for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed to create more efficient and brighter displays with a wider color range compared to traditional LEDs .
Solar Cells
Anthra[2,3-b:6,7-b’]dithiophene is also being investigated for its application in solar cells. Its strong absorption in the visible spectrum and good charge transport properties contribute to the development of high-performance organic photovoltaic cells .
Biological Sensors
Due to its unique properties, Anthra[2,3-b:6,7-b’]dithiophene is being utilized in the creation of biological sensors. These sensors can detect various biological substances with high sensitivity and specificity, which is valuable in medical diagnostics and environmental monitoring .
Photochemical Applications
The compound’s photochemical stability and reactivity make it suitable for various photochemical applications. This includes its use in photocatalysis, where it can facilitate chemical reactions under light irradiation .
Organic Materials Applications
Beyond electronic devices, Anthra[2,3-b:6,7-b’]dithiophene finds applications in a range of organic materials due to its thermal stability and ability to form various molecular structures. This versatility makes it valuable in creating new materials with tailored properties .
作用機序
Target of Action
Anthra[2,3-b:6,7-b’]dithiophene (ADT) is primarily used as a semiconducting material in organic electronic applications . It is a key component in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mode of Action
ADT interacts with its targets by contributing to a new class of heteroacenes, which has a 22-electron π-conjugated system . This interaction results in the formation of a semiconducting layer in OFETs and OPVs, enabling the flow of electric current .
Biochemical Pathways
It is known that adt plays a crucial role in the electron transport chain within the semiconducting layer of ofets and opvs .
Pharmacokinetics
These properties influence how effectively ADT can be deposited onto a substrate and its subsequent performance as a semiconductor .
Result of Action
The primary molecular effect of ADT’s action is the creation of a semiconducting layer within OFETs and OPVs . This layer allows for the efficient transport of electrons, which is crucial for the functioning of these devices
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ADT. For instance, the temperature during the deposition of ADT can affect its sublimation and thus its ability to form an effective semiconducting layer . Additionally, the presence of other materials in the device, such as other semiconductors or substrates, can also influence the performance of ADT .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUWSYTQPWFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571206 | |
| Record name | Anthra[2,3-b:6,7-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144413-58-1 | |
| Record name | Anthra[2,3-b:6,7-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144413-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Anthra[2,3-b:6,7-b']dithiophene (ADT) considered a promising material for organic electronics?
A: ADT possesses a unique structure that allows for efficient charge transport, making it suitable for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). [] This is due to its conjugated pi-electron system that facilitates the movement of electrons. []
Q2: How does the molecular packing of ADT derivatives influence their performance in organic solar cells?
A: The molecular arrangement within the active layer of organic solar cells significantly impacts device performance. Studies have shown that introducing specific solid additives, like derivatives of Naphtho[1,2-b:5,6-b']dithiophene (NDT), during the film formation process can enhance the face-on stacking of molecules like Y6. [] This optimized packing leads to a more ordered structure and improved charge transport, resulting in higher power conversion efficiencies (PCEs). []
Q3: Can the stacking arrangement of ADT be modified, and how does this affect its electronic properties?
A: Yes, researchers have successfully manipulated the stacking arrangement of ADT by introducing substituents like β-methylselenyl. [] This substitution promotes the formation of 2D brickwork π-stacking, as opposed to the typical herringbone stacking observed in unsubstituted ADT. [] This altered stacking, facilitated by interactions like Csp2-Csp2⋯π, leads to improved charge carrier mobilities, a crucial factor for efficient electronic devices. []
Q4: What computational methods are employed to study and predict the properties of ADT and its derivatives?
A: Density Functional Theory (DFT) is a key computational method used to optimize the structure and predict the electronic properties of ADT. [] This method helps determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energy, which are essential for understanding charge transport properties. [] DFT provides more accurate predictions compared to methods like Hartree-Fock (HF). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



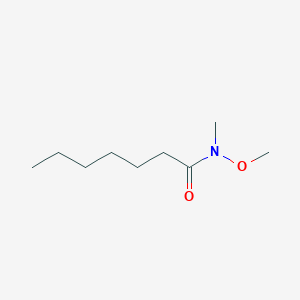
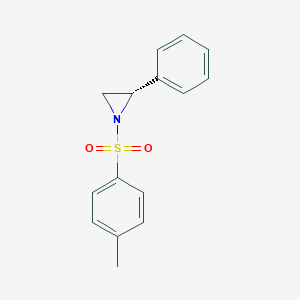
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
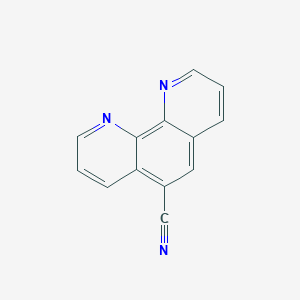
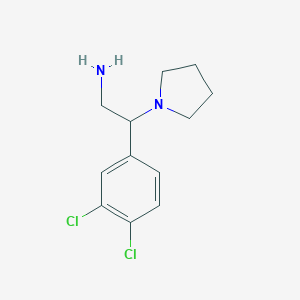
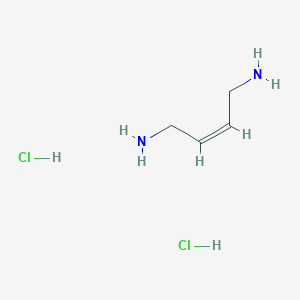

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
